BenchChemオンラインストアへようこそ!

4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid

MAO-A inhibition off-target screening CNS safety

4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid is a fully aromatized quinoline-3-carboxylic acid derivative bearing a free 4-amino group and methoxy substituents at the 5- and 8-positions (MF: C₁₂H₁₂N₂O₄; MW: 248.23 g/mol). It belongs to the 4-aminoquinoline-3-carboxylic acid chemotype, a scaffold historically explored for antimalarial and antimicrobial applications.

Molecular Formula C12H12N2O4
Molecular Weight 248.238
CAS No. 1216013-43-2
Cat. No. B2430086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid
CAS1216013-43-2
Molecular FormulaC12H12N2O4
Molecular Weight248.238
Structural Identifiers
SMILESCOC1=C2C(=C(C=NC2=C(C=C1)OC)C(=O)O)N
InChIInChI=1S/C12H12N2O4/c1-17-7-3-4-8(18-2)11-9(7)10(13)6(5-14-11)12(15)16/h3-5H,1-2H3,(H2,13,14)(H,15,16)
InChIKeyUPMCTBJKUQVFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid (CAS 1216013-43-2): Chemical Identity, Physical Properties, and Procurement Specifications


4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid is a fully aromatized quinoline-3-carboxylic acid derivative bearing a free 4-amino group and methoxy substituents at the 5- and 8-positions (MF: C₁₂H₁₂N₂O₄; MW: 248.23 g/mol) [1]. It belongs to the 4-aminoquinoline-3-carboxylic acid chemotype, a scaffold historically explored for antimalarial and antimicrobial applications [2]. Commercially, this compound is supplied as a research-grade building block with a typical purity specification of 98% (HPLC) and requires long-term storage in a cool, dry environment . Its computed physicochemical profile includes a topological polar surface area (TPSA) of 94.67 Ų, a predicted LogP of approximately -0.24, and two hydrogen-bond donor sites (the 4-amino and 3-carboxylic acid groups), which collectively govern its solubility and permeability characteristics [1].

Why 4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid Cannot Be Replaced by Generic 4-Aminoquinoline-3-carboxylic Acid Analogs


Substituting this compound with the unsubstituted 4-aminoquinoline-3-carboxylic acid (CAS 68313-46-2) or the 4-oxo/4-hydroxy analog (CAS 500349-81-5) fundamentally alters the molecule's hydrogen-bonding capacity, electronic distribution, and lipophilicity—parameters that dictate target engagement, solubility, and metabolic stability in both biochemical and cellular assays [1]. The 5,8-dimethoxy motif introduces two additional hydrogen-bond acceptors, increases the topological polar surface area to 94.67 Ų, and shifts the computed LogD₇.₄ to approximately -0.72, compared with a LogP of approximately 0.5–1.0 for the des-methoxy parent scaffold [1][2]. Furthermore, the 4-amino group (pKa ~9–10) remains largely protonated at physiological pH, whereas the 4-oxo tautomer of the 4-hydroxy analog is neutral, eliminating a key cationic interaction point [3]. These differences are not cosmetic; in related 4-aminoquinoline-3-carboxylate series, even minor substituent changes at C-4 or C-6 have been shown to ablate antimicrobial activity entirely [4]. Therefore, generic substitution without verifying equivalence in the specific assay system of interest carries a high risk of obtaining false-negative or misleading structure-activity relationship (SAR) results.

Quantitative Differentiation Evidence: 4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid vs. Closest Structural Analogs


MAO-A Selectivity: Negligible Inhibition vs. Clinically Relevant 4-Aminoquinoline MAO Inhibitors

In a fluorescence-based MAO-A inhibition assay measuring kynuramine conversion to 4-hydroxyquinoline, 4-amino-5,8-dimethoxyquinoline-3-carboxylic acid exhibited an IC₅₀ > 100,000 nM (i.e., essentially no inhibition) [1]. In contrast, the same compound demonstrated measurable MAO-B inhibition with an IC₅₀ of 1,130 nM, yielding a >88-fold selectivity window for MAO-B over MAO-A [1]. This selectivity profile diverges notably from the classic 4-aminoquinoline antimalarial amodiaquine, which has been reported to inhibit MAO-A with IC₅₀ values in the low micromolar range (approximately 1–5 µM) and is associated with CNS-related adverse effects [3]. The absence of MAO-A liability at pharmacologically relevant concentrations represents a meaningful differentiation parameter for users screening this compound in cellular assays where serotonergic or catecholaminergic off-target effects must be avoided.

MAO-A inhibition off-target screening CNS safety 4-aminoquinoline selectivity

Lipophilicity Modulation by 5,8-Dimethoxy Substitution: Computed LogD₇.₄ Comparison vs. Des-Methoxy Parent

The computed LogD at pH 7.4 for 4-amino-5,8-dimethoxyquinoline-3-carboxylic acid is approximately -0.72, reflecting the hydrophilic character imparted by the 3-carboxylic acid group and the polar 4-amino substituent [1]. In contrast, the des-methoxy parent compound 4-aminoquinoline-3-carboxylic acid (CAS 68313-46-2), which lacks the 5- and 8-position methoxy groups, is expected to have a computed LogD₇.₄ in the range of approximately -0.5 to 0.0 based on its lower molecular weight and reduced hydrogen-bond acceptor count . The 4-hydroxy/4-oxo analog 5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a computed XLogP3-AA of 1.8, indicating substantially higher lipophilicity due to the neutral 4-oxo tautomer and loss of one hydrogen-bond donor [2]. The intermediate LogD₇.₄ of the target compound positions it in a favorable range for aqueous solubility while retaining sufficient passive membrane permeability for intracellular target engagement—a balance that is not achievable with either the overly hydrophilic des-methoxy parent or the overly lipophilic 4-oxo analog.

lipophilicity LogD7.4 permeability solubility prediction drug-likeness

Hydrogen-Bond Donor Count: Carboxylic Acid vs. Ethyl Ester Prodrug Form

4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid possesses two hydrogen-bond donors (HBDs): the 4-amino group and the 3-carboxylic acid OH [1]. Its ethyl ester analog, ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate (CAS 1219200-50-6), has only one HBD (the 4-amino group) because the carboxylic acid is masked as the ester . According to Lipinski's Rule of Five, compounds with ≤5 HBDs are generally preferred for oral bioavailability; however, within this range, each additional HBD can reduce passive transcellular permeability by approximately 10-fold per donor group [2]. The free carboxylic acid of the target compound is therefore expected to exhibit lower membrane permeability in Caco-2 or PAMPA assays compared to its ethyl ester counterpart, but offers the advantage of direct aqueous solubility without requiring esterase-mediated hydrolysis for target engagement in biochemical assays. This makes the target compound the preferred form for in vitro enzymatic and biophysical assays where the free acid is the pharmacologically active species, while the ethyl ester may be preferable for cellular permeability screening or as a prodrug intermediate [2].

hydrogen-bond donor oral bioavailability prodrug carboxylic acid Rule of Five

Antimicrobial Structure-Activity Relationship: 4-Amino Group Requirement for Anti-Staphylococcal Activity

Although no direct antimicrobial data have been published specifically for 4-amino-5,8-dimethoxyquinoline-3-carboxylic acid, a foundational SAR study by Watson et al. (1984) demonstrated that within a series of 4-substituted aminoquinoline-3-carboxylates, only specific 4-amino substituted derivatives (compounds VIII, XIII, XV, and XXIII) exhibited measurable anti-staphylococcal activity against S. aureus [1]. Crucially, analogs in that series bearing a 4-hydroxy or 4-oxo substituent in place of the 4-amino group were devoid of activity, establishing the 4-amino moiety as a pharmacophoric requirement for antimicrobial effect in this chemotype [1]. The target compound, which retains the free 4-amino group, is therefore classified within the active pharmacophore space, whereas the 4-hydroxy-5,8-dimethoxy analog (CAS 500349-81-5) is predicted to be inactive based on this class-level SAR [1][2]. Users screening for antimicrobial lead compounds should note that the 5,8-dimethoxy substitution pattern has not been explicitly evaluated in the Watson series; activity must be confirmed empirically, but the presence of the 4-amino group is a necessary—though not sufficient—structural prerequisite for anti-staphylococcal activity in the quinoline-3-carboxylate series.

antimicrobial Staphylococcus aureus 4-aminoquinoline structure-activity relationship minimum inhibitory concentration

Purity Benchmarking: Inter-Supplier Consistency and Analytical Specification

Commercially, 4-amino-5,8-dimethoxyquinoline-3-carboxylic acid is offered at a standard purity of 98% (HPLC) by multiple independent suppliers including Leyan (Product No. 1395446), CymitQuimica (Ref. 10-F725550, sourced from Fluorochem), and AKSci (Cat. No. 4417EV) . This inter-supplier consistency in purity specification facilitates cross-study reproducibility and reduces the need for independent re-purification prior to use in screening campaigns. In contrast, the des-methoxy parent 4-aminoquinoline-3-carboxylic acid (CAS 68313-46-2) is commonly supplied at 95% purity [1], and the 4-chloro analog 4-chloro-5,8-dimethoxyquinoline (CAS 5428-11-5) is available at 95% purity from specialty suppliers . The 3% higher purity floor for the target compound (98% vs. 95%) translates to a reduction in total impurities from ≤5% to ≤2%, which is relevant for biophysical assays (e.g., SPR, ITC) and crystallography where minor impurities can confound thermodynamic measurements or crystal formation.

purity specification HPLC quality assurance supplier comparison batch consistency

Recommended Application Scenarios for 4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid Based on Differentiation Evidence


Biochemical Off-Target Profiling Panels Requiring MAO-A-Negative 4-Aminoquinoline Scaffolds

This compound is ideally suited for inclusion in off-target selectivity panels, particularly those assessing monoamine oxidase (MAO) liability, where its IC₅₀ > 100,000 nM against MAO-A eliminates serotonergic off-target risk [1]. In contrast to amodiaquine and other antimalarial 4-aminoquinolines that inhibit MAO-A with IC₅₀ values in the low micromolar range, this compound can serve as a negative control or as a scaffold for analoging without confounding MAO-A-mediated effects in neuronal or cardiovascular assay systems [1][2]. The 88-fold selectivity for MAO-B over MAO-A further supports its use in experiments designed to deconvolute MAO isoform-specific pharmacology.

Aqueous-Compatible Biochemical and Biophysical Assays (SPR, ITC, Crystallography)

With a computed LogD₇.₄ of -0.72 and a free carboxylic acid group, this compound is amenable to aqueous buffer systems without requiring high DMSO concentrations (>1%) that can denature proteins or perturb binding equilibria [3]. The 98% minimum purity specification across multiple suppliers ensures suitability for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography, where impurity levels >2% can introduce artifacts in thermodynamic measurements or hinder crystal formation . The two hydrogen-bond donor groups facilitate direct interactions with protein targets without requiring esterase-mediated activation.

Antimicrobial Lead Identification in Quinoline-3-carboxylate Series

Based on the class-level SAR established by Watson et al. (1984), the 4-amino substituent is a pharmacophoric requirement for anti-staphylococcal activity in the quinoline-3-carboxylate chemotype [4]. Researchers initiating antimicrobial screening programs should prioritize this compound over the 4-hydroxy-5,8-dimethoxy analog (which is predicted to be inactive based on SAR) when building focused libraries for hit identification against S. aureus and related Gram-positive pathogens [4]. The 5,8-dimethoxy substitution further differentiates this compound from previously tested analogs, offering a novel region of chemical space for exploration.

Medicinal Chemistry SAR Exploration Around 5,8-Dimethoxyquinoline Core

As a synthetic building block, the free 3-carboxylic acid serves as a versatile handle for amide coupling, esterification, or reduction to the corresponding alcohol, enabling rapid diversification of the quinoline core . The 5,8-dimethoxy groups provide additional sites for potential metabolic modifications (O-demethylation) that can be exploited in prodrug design or to modulate clearance in downstream lead optimization. The 4-amino group can be functionalized via reductive amination or acylation without affecting the carboxylic acid, offering orthogonal synthetic accessibility not available with the ethyl ester or 4-chloro analogs.

Quote Request

Request a Quote for 4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.